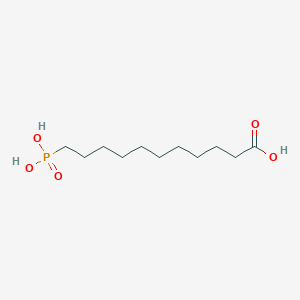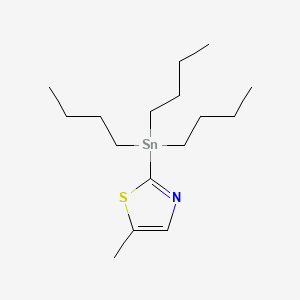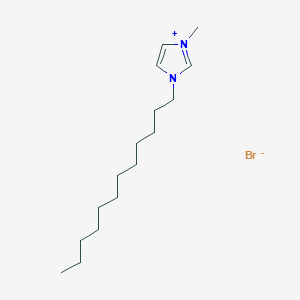
Tri(biphenyl-4-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(biphenyl-4-yl)amine, also known as TPBA, is an organic compound and an amine derivative of biphenyl. It is a white solid that is soluble in organic solvents, such as chloroform and ethanol. TPBA is of interest to researchers due to its wide range of scientific applications, including its use as a reagent in organic synthesis and its ability to act as a catalyst in various reactions. In addition, TPBA has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Amorphous Molecular Materials
TBA forms a new class of photo- and electro-active amorphous molecular materials . It readily forms an amorphous glass with a glass-transition temperature of 76°C . This property is particularly useful in the development of materials that require stability under thermal stress. The amorphous nature of TBA also contributes to its hole transport properties, which are essential for electronic applications.
Hole Transport Properties
The hole drift mobility of TBA in its glassy state is relatively high, measured at 1.5 × 10^(-4) cm^2 V^(-1) s^(-1) at an electric field of 2 × 10^5 V cm^(-1) at 20°C . This makes TBA an excellent candidate for use in organic light-emitting diodes (OLEDs) and other devices where efficient charge transport is crucial.
Photoredox Catalysis
TBA derivatives have been explored as photoredox catalysts . These catalysts are capable of mediating chemical reactions through the transfer of electrons upon light absorption. The tunability of TBA’s photophysical properties allows for the design of catalysts with specific reactivity and selectivity, making them valuable tools in synthetic organic chemistry.
Optoelectronic Devices
Compounds based on TBA have shown promise in applications for optoelectronic devices . Their hole-transporting ability is leveraged in the design of small molecule donors for future optoelectronics, which are key components in devices like solar cells and photodetectors.
Fluorescent Luminogens
TBA-based compounds have been used to create highly fluorescent luminogens . These luminogens are substances that exhibit strong fluorescence and are used in a range of applications, including biological imaging and as components in the development of new display technologies.
Photosensitizer-Based Immunogenic Cell Death Inducers
Advanced photosensitizer-based immunogenic cell death (ICD) inducers have been designed using TBA fragments . These inducers are used in photodynamic therapy, a treatment that uses light to activate a photosensitizer drug, which then helps to kill cancer cells, bacteria, or other pathogens.
Propriétés
IUPAC Name |
4-phenyl-N,N-bis(4-phenylphenyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORPOZIIMCFMFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593741 |
Source


|
| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(biphenyl-4-yl)amine | |
CAS RN |
6543-20-0 |
Source


|
| Record name | N,N-Di([1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)



